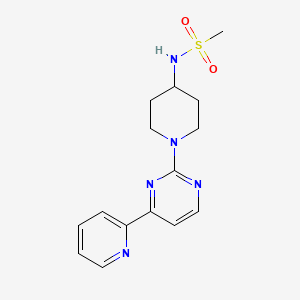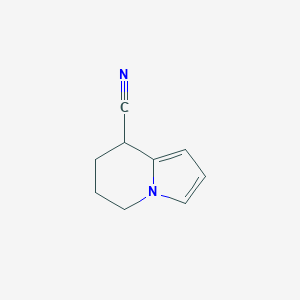![molecular formula C11H16N2O6S2 B8565780 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide](/img/structure/B8565780.png)
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide
Descripción general
Descripción
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with 2-(2-methoxyethoxy)ethanethiol. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can mimic natural substrates of enzymes, leading to enzyme inhibition. The thioether linkage can also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: A glycol ether with similar solubility properties.
4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the nitro and thioether functionalities.
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar in having the methoxyethoxy ethyl group but lacks the nitro and sulfonamide groups.
Uniqueness
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, sulfonamide group, and thioether linkage makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H16N2O6S2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O6S2/c1-18-4-5-19-6-7-20-11-3-2-9(21(12,16)17)8-10(11)13(14)15/h2-3,8H,4-7H2,1H3,(H2,12,16,17) |
Clave InChI |
OSACXFIIUFPLLL-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCSC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-](/img/structure/B8565734.png)

![[1,1'-Biphenyl]-4-sulfonamide, 2'-amino-N-(4-hydroxybutyl)-](/img/structure/B8565750.png)

![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-3-carbaldehyde](/img/structure/B8565761.png)


![2-[(Dimethylamino)methylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B8565782.png)
